molecular formula C17H17ClN4O2S B2488787 3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid CAS No. 890007-72-4

3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid

Cat. No.: B2488787
CAS No.: 890007-72-4
M. Wt: 376.86
InChI Key: LVAXCQHMZJXQHR-UHFFFAOYSA-N
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Description

3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid is a novel triazolopyrimidine derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a multi-heterocyclic core structure, integrating a 1,2,4-triazole ring fused with a pyrimidine system, which is known to be a privileged scaffold in the development of biologically active molecules . The structure is further functionalized with a 2-chlorobenzylsulfanyl group at the 3-position and a propanoic acid chain at the 6-position, creating a multifaceted compound for structure-activity relationship (SAR) studies. The 1,2,4-triazole core is a significant pharmacophore present in a wide range of approved drugs, including antifungal agents (e.g., fluconazole), anticancer aromatase inhibitors (e.g., letrozole), and various agrochemicals . The specific incorporation of a chlorine atom on the benzyl group is a common strategy in medicinal chemistry, as halogens like chlorine can profoundly influence a compound's ability to bind to biological targets, potentially enhancing potency and modifying metabolic properties . The propanoic acid side chain increases the molecule's polarity and offers a handle for further chemical modification, such as the formation of amides or esters, or for improving water solubility in biological assays. Researchers can utilize this compound as a key intermediate for exploring new enzyme inhibitors, particularly given that triazolopyrimidine derivatives have been investigated as potential inhibitors of various kinases and other enzymes . Its potential applications span across multiple therapeutic areas, including but not limited to, oncology, inflammation, and infectious diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[3-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-10-13(7-8-15(23)24)11(2)22-16(19-10)20-21-17(22)25-9-12-5-3-4-6-14(12)18/h3-6H,7-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAXCQHMZJXQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NN=C(N12)SCC3=CC=CC=C3Cl)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid, often referred to by its chemical name or as WAY-324979, is a compound of significant interest within pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of triazolopyrimidines and exhibits a range of biological activities that warrant detailed exploration.

  • Molecular Formula : C14H13ClN4S
  • Molecular Weight : 304.8 g/mol
  • CAS Number : 221120-57-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain phospholipases, which are crucial in inflammatory processes. The presence of the triazole ring enhances its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazolo[4,3-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study indicated that modifications in the side chains could enhance antimicrobial efficacy significantly .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in several in vivo models. In particular, it has shown effectiveness in reducing edema in animal models induced by irritants such as phorbol esters. This suggests that the compound may inhibit pathways involved in inflammatory responses .

Cytotoxicity and Cancer Research

Preliminary studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to be linked to the induction of apoptosis through mitochondrial pathways. In vitro assays demonstrated that it can effectively reduce cell viability in human cancer cell lines .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disc diffusion method was employed.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting potential as a therapeutic agent.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory activity using a mouse model.
    • Method : Mice were treated with the compound prior to induction of inflammation.
    • Results : Significant reduction in paw swelling was observed compared to control groups .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResults
AntimicrobialDisc diffusionEffective against S. aureus
Anti-inflammatoryMouse modelReduced paw swelling significantly
CytotoxicityMTT assayDecreased viability in cancer cells

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Compounds with the triazolo[4,3-a]pyrimidine scaffold have shown promising anticancer activity. For example, derivatives have been tested against various cancer cell lines, including colon carcinoma and breast cancer cells. In vitro studies indicate that certain derivatives exhibit significant cytotoxicity, with IC50 values in the low micromolar range .
    • A specific study demonstrated that a related compound showed activity against human breast cancer cell lines (MCF-7) with an IC50 value of 27.3 μM, indicating potential for further development as an anticancer agent .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial properties. Related compounds have been evaluated for their antibacterial activity against pathogenic bacteria and have shown promising results compared to standard antibiotics like chloramphenicol .
  • Inhibition of Bromodomains :
    • Research has indicated that triazolo[4,3-a]pyrimidines can act as inhibitors of bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. This inhibition can affect gene expression and has implications in cancer therapy and other diseases involving epigenetic regulation .

Synthesis and Derivatives

The synthesis of 3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid typically involves multi-step reactions starting from simpler precursors. The incorporation of the chlorobenzyl sulfanyl group is crucial for enhancing biological activity.

Synthetic Pathway Example

  • Starting Materials :
    • 2-Chlorobenzyl chloride
    • 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives
    • Propanoic acid derivatives
  • Reactions :
    • Nucleophilic substitution reactions to introduce the sulfanyl group.
    • Coupling reactions to form the final propanoic acid derivative.

Case Study 1: Anticancer Activity

A study assessed various triazolo[4,3-a]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The compound exhibited significant inhibition of cell proliferation in vitro and was further tested in vivo for therapeutic efficacy.

Case Study 2: Antibacterial Screening

A series of synthesized derivatives were screened against common bacterial strains. Results indicated that some compounds had superior antibacterial properties compared to existing treatments.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfide (-S-) group undergoes oxidation to form sulfoxides or sulfones. This reaction is catalyzed by oxidizing agents such as hydrogen peroxide (H₂O₂) under acidic or neutral conditions.
Example reaction :

Compound+H2O2Sulfoxide/Sulfone derivative+H2O\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide/Sulfone derivative} + \text{H}_2\text{O}

  • Conditions : Room temperature or mild heating (40–60°C) in polar solvents (e.g., methanol or acetic acid).

  • Applications : Sulfoxides enhance water solubility, while sulfones are critical intermediates in medicinal chemistry.

Functionalization of the Propanoic Acid Moiety

The carboxylic acid group participates in esterification and amidation reactions, enabling prodrug development or conjugation with biomolecules .

Esterification

Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄ or HCl).
Product : Alkyl esters (e.g., methyl or ethyl ester derivatives).

Amidation

Reagents : Amines (e.g., primary amines) with coupling agents (DCC/DMAP or EDC/HOBt).
Product : Amide derivatives, often explored for improved bioavailability .

Triazolopyrimidine Core Reactivity

The nitrogen-rich triazolopyrimidine ring undergoes electrophilic substitution and alkylation .

Alkylation

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).
Example :

Compound+CH3IN-Alkylated derivative+HI\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{N-Alkylated derivative} + \text{HI}

  • Conditions : Anhydrous DMF or DMSO at 60–80°C .

Acylation

Reagents : Acetyl chloride or acetic anhydride.
Product : Acetylated derivatives, often used to modulate electronic properties .

Nucleophilic Substitution at the 2-Chlorobenzyl Group

While the chlorine on the benzyl ring is typically inert under mild conditions, it can participate in Ullmann or Buchwald-Hartwig couplings under palladium catalysis .
Example :

Compound+Ar-B(OH)2Pd catalystBiaryl derivative+Byproducts\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl derivative} + \text{Byproducts}

  • Conditions : High temperatures (100–120°C) in toluene or dioxane .

Decarboxylation

The propanoic acid group undergoes decarboxylation under thermal or acidic conditions, yielding a hydrocarbon chain.
Conditions : Heating (>150°C) or strong acids (e.g., H₂SO₄).

Metal Complexation

The sulfur atom in the sulfanyl group coordinates with transition metals (e.g., Cu(II), Fe(III)), forming complexes with potential catalytic or therapeutic applications .
Example :

Compound+Cu(NO3)2Cu-S complex+HNO3\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu-S complex} + \text{HNO}_3

Mechanistic and Structural Insights

  • Sulfanyl group reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attack or oxidation, critical for modulating electronic properties.

  • Triazolopyrimidine aromaticity : The fused ring system stabilizes electrophilic substitution at nitrogen sites, enabling regioselective functionalization .

  • Propanoic acid versatility : The carboxylic acid serves as a handle for bioconjugation, enhancing drug delivery potential .

Q & A

Q. What are the optimal synthetic routes for 3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid?

The synthesis typically involves cyclization of precursors like 2-chlorobenzyl mercaptan with triazole-carboxylic acid hydrazides under reflux conditions using dehydrating agents (e.g., POCl₃) to form the triazolopyrimidine core. Subsequent alkylation and carboxylation steps introduce the propanoic acid moiety. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) and temperature control (80–120°C). Yield optimization may require iterative adjustments to stoichiometry and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) .

Q. How is the structural integrity of this compound validated experimentally?

Characterization employs:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and regioselectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the chlorobenzyl and triazole groups.
    Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or tautomeric equilibria, necessitating column chromatography or recrystallization for purification .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Lipophilicity (LogP): Predicted via SwissADME to assess membrane permeability. Experimental LogP can deviate due to ionization of the propanoic acid group at physiological pH.
  • Thermal stability: TGA/DSC analysis reveals decomposition temperatures (>200°C under inert atmospheres).
  • pH-dependent solubility: Poor aqueous solubility at neutral pH may require salt formation (e.g., sodium or potassium salts) for in vitro assays .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for this compound?

Example: Discrepancies in IC₅₀ values across assays may arise from:

  • Assay conditions: Variations in buffer pH, serum protein binding, or reducing agents (e.g., DTT) can alter redox-sensitive functional groups.
  • Metabolic interference: Hepatic microsomal stability studies (using LC-MS/MS) identify metabolites competing with the parent compound.
  • Off-target effects: Kinase profiling panels (e.g., Eurofins KinaseScan) validate target specificity. Cross-reactivity with structurally similar enzymes (e.g., PDE inhibitors) should be ruled out .

Q. What computational strategies enhance the design of derivatives with improved pharmacokinetics?

  • Molecular docking (AutoDock Vina): Models interactions with target proteins (e.g., COX-2 or HDACs) to prioritize substitutions at the 2-chlorobenzyl or triazole positions.
  • QSAR models: Train on datasets of related triazolopyrimidines to predict ADMET properties.
  • Free-energy perturbation (FEP): Quantifies binding affinity changes for methyl or halogen substitutions.
    Validation requires parallel synthesis and in vitro testing (e.g., SPR for binding kinetics) .

Q. How can reaction parameters be optimized using Design of Experiments (DoE)?

A Plackett-Burman or Box-Behnken design minimizes experimental runs while screening variables:

FactorRangeResponse Variable
Temperature60–120°CReaction yield (%)
Catalyst loading1–5 mol%Purity (HPLC area %)
Solvent polarityToluene to DMSOByproduct formation
ANOVA identifies significant factors (e.g., solvent polarity dominates yield), and response surface methodology (RSM) pinpoints optima .

Q. What analytical methods resolve spectral ambiguities in structural elucidation?

  • 2D NMR (COSY, HSQC, HMBC): Assigns coupling between triazole protons and adjacent methyl/chlorobenzyl groups.
  • Isotopic labeling (¹³C/²H): Tracks regiochemistry during cyclization steps.
  • Variable-temperature NMR: Detects dynamic processes (e.g., ring flipping in the pyrimidine core) .

Methodological Guidance

  • For synthesis scale-up: Transition from batch to flow chemistry reduces exothermic risks and improves reproducibility .
  • For bioactivity studies: Use organoid models or 3D tumor spheroids to mimic in vivo heterogeneity better than monolayer cultures .

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